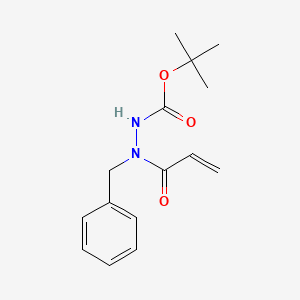

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester

Vue d'ensemble

Description

“N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C15H20N2O3. It is a type of ester, which are commonly used in a wide range of applications, including as solvents and plasticizers .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester”, often involves the reaction of the corresponding carboxylic acid with tert-butanol . This process can be facilitated by using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

Tert-butyl esters, including “N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester”, can undergo a variety of chemical reactions . For example, they can react with SOCl2 at room temperature to provide acid chlorides . Additionally, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent .Physical And Chemical Properties Analysis

Tert-butyl esters, such as “N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester”, are known for their diverse characteristic properties. They can exhibit super-absorbency, transparency, flexibility, toughness, and hardness . They are also known for their good impact toughness and resistance to breakage .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized as a building block for the synthesis of complex molecules. Its benzylic position allows for selective reactions, which is crucial in the development of pharmaceuticals. It may serve as a precursor in the synthesis of β-keto ester derivatives, which are key intermediates in creating drugs .

Materials Science

The tert-butyl ester group in this compound provides a handle for further chemical modifications, making it valuable in materials science. It can be used to synthesize polymers with specific properties, such as increased stability or altered solubility .

Agriculture

In agriculture, the compound’s potential lies in its ability to act as a precursor for the synthesis of agrochemicals. Its reactivity can be harnessed to create pesticides or herbicides with improved efficacy .

Environmental Science

This compound could be used in environmental science to develop new materials that help in pollution control or remediation. Its chemical structure allows for incorporation into sensors or absorbents that detect or capture environmental pollutants .

Biochemistry

In biochemistry, N’-Acryloyl-N’-benzylhydrazinecarboxylic acid tert-butyl ester can be used to study enzyme-catalyzed reactions. It could act as an inhibitor or a substrate analog to probe the mechanisms of enzymatic action .

Pharmacology

Pharmacologically, it might be involved in the development of novel therapeutic agents. Its structure could be modified to enhance drug delivery or to create prodrugs that improve the bioavailability of existing medications .

Organic Synthesis

The compound is also significant in organic synthesis. It can be employed in various reactions, such as free radical bromination or nucleophilic substitution, to synthesize a wide array of organic compounds .

Analytical Chemistry

Propriétés

IUPAC Name |

tert-butyl N-[benzyl(prop-2-enoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-5-13(18)17(11-12-9-7-6-8-10-12)16-14(19)20-15(2,3)4/h5-10H,1,11H2,2-4H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRLQBPXRLUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Acryloyl-N'-benzylhydrazinecarboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)

![3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-5-trifluoromethylphenylamine](/img/structure/B1406558.png)

![1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1406563.png)

![Tert-butyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1406566.png)

![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)